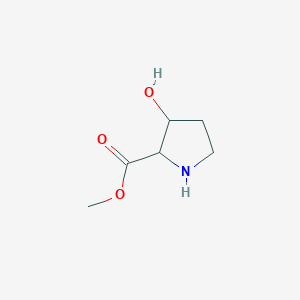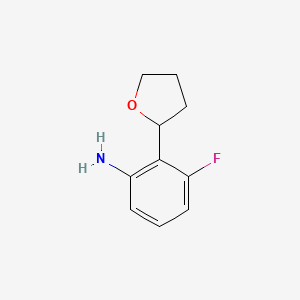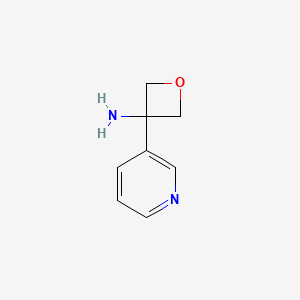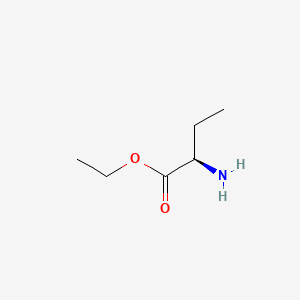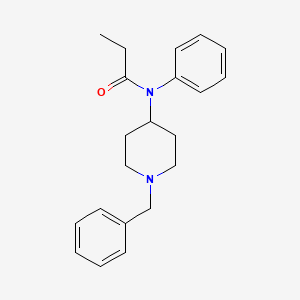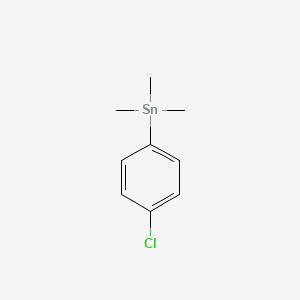
Stannane, (4-chlorophenyl)trimethyl-
概述
描述
Stannane, (4-chlorophenyl)trimethyl- is an organotin compound with the chemical formula C9H13ClSn and a molecular weight of 275.363 g/mol . This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry.
准备方法
The synthesis of Stannane, (4-chlorophenyl)trimethyl- typically involves the reaction of trimethyltin chloride with 4-chlorophenylmagnesium bromide . The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:
ClSn(CH3)3+ClC6H4MgBr→ClC6H4Sn(CH3)3+MgBrCl
Industrial production methods for organotin compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and solvent, are optimized to maximize yield and purity.
化学反应分析
Stannane, (4-chlorophenyl)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides. For example, oxidation with hydrogen peroxide can yield the corresponding tin oxide.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Common reagents used in these reactions include hydrogen peroxide for oxidation, amines or thiols for substitution, and hydrides for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Stannane, (4-chlorophenyl)trimethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the study of organotin chemistry and the development of new organotin compounds.
Biology: Organotin compounds, including Stannane, (4-chlorophenyl)trimethyl-, are studied for their biological activity. Some organotin compounds have been found to exhibit antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds. Their ability to interact with biological molecules makes them candidates for drug development.
Industry: Organotin compounds are used as stabilizers in the production of polyvinyl chloride (PVC) and as catalysts in various industrial processes.
作用机制
The mechanism of action of Stannane, (4-chlorophenyl)trimethyl- involves its interaction with biological molecules. The tin atom can form coordination complexes with proteins and enzymes, potentially inhibiting their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects. The exact molecular targets and pathways involved are still under investigation, but organotin compounds are known to affect cellular processes such as enzyme activity and gene expression.
相似化合物的比较
Stannane, (4-chlorophenyl)trimethyl- can be compared with other organotin compounds, such as:
Trimethyltin chloride: Similar in structure but lacks the 4-chlorophenyl group.
Tributyltin chloride: Another organotin compound with different alkyl groups attached to the tin atom.
Triphenyltin chloride: Contains phenyl groups instead of methyl groups.
The uniqueness of Stannane, (4-chlorophenyl)trimethyl- lies in the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in research and industry.
属性
IUPAC Name |
(4-chlorophenyl)-trimethylstannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl.3CH3.Sn/c7-6-4-2-1-3-5-6;;;;/h2-5H;3*1H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOASBZWVDPSHFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90161452 | |
| Record name | Stannane, (4-chlorophenyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14064-15-4 | |
| Record name | Stannane, (4-chlorophenyl)trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, (4-chlorophenyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90161452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
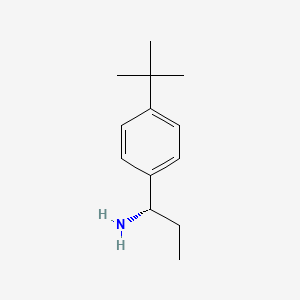
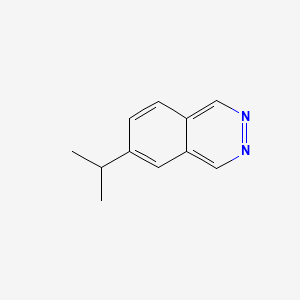
![Tert-butyl 1-hydroxy-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B3395020.png)
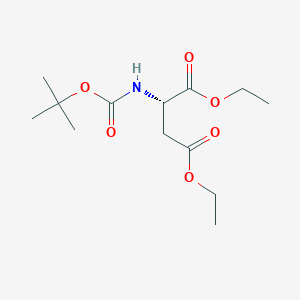
![tert-butyl (1R,4S,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3395030.png)


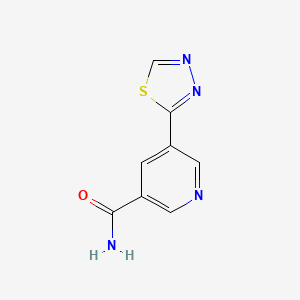
![3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile](/img/structure/B3395056.png)
